Cas no 1285515-21-0 (GSK2578215A)

GSK2578215A structure
商品名:GSK2578215A
GSK2578215A 化学的及び物理的性質
名前と識別子
-
- GSK2578215A
- 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide
- 5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
- GSK-2578215A
- SMANT hydrochloride
- UNII-Q641JSF42X
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-benzamide
- Q641JSF42X
- GSK257821A
- AK174163
- Benzamide, 5-(2-fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-
- C24H18FN3O2
- LRRK2-kinase inhibitor
- WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- AOB6080
- BCP07701
- s7664
- BDBM50401284
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridi
- GSK 2578215A
- AS-72347
- AKOS024458262
- LRRK2 inhib1285515-21-0
- BDBM482159
- HMS3740I09
- CS-3516
- HY-13237
- CCG-268642
- CHEMBL2204495
- GSK2578215-A
- DA-33593
- NCGC00370783-10
- EX-A1118
- LRRK2 inhibitor GSK2578215A?
- 1285515-21-0
- GSK 257821A
- SCHEMBL10321469
- GSK2578215
- J-005608
- 5-(2-Fluoro-4-pyridinyl)-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide
- NCGC00370783-04
- Q27287044
- GSK-257821A
- itor GSK2578215A
- 2-benzyloxy-5-(2-fluoro-4-pyridyl)-N-(3-pyridyl)benzamide
- MFCD22665702
- F50677
- AC-35433
- NCGC00370783-06
-
- MDL: MFCD22665702
- インチ: 1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
- InChIKey: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=C([H])N=1)C1C([H])=C([H])C(=C(C(N([H])C2=C([H])N=C([H])C([H])=C2[H])=O)C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 399.13800
- どういたいしつりょう: 399.13830499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 64.099
じっけんとくせい
- 密度みつど: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 556.1±50.0°C at 760 mmHg
- ようかいど: Insuluble (8.0E-4 g/L) (25 ºC),
- PSA: 67.60000
- LogP: 5.49800
GSK2578215A セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2578215A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A142087-100mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 100mg |
$216.0 | 2025-02-19 | |
Ambeed | A142087-250mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 250mg |
$351.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0992633-100mg |
2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 95% | 100mg |
$560 | 2024-08-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100mg |
¥ 3649 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-50 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 50mg |
¥2627.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100MG |
¥4147.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20340-50mg |
GSK2578215A |
1285515-21-0 | 98% | 50mg |
¥2011.00 | 2023-09-09 | |
TRC | G797613-5mg |
GSK2578215A |
1285515-21-0 | 5mg |
$ 60.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-10 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 10mg |
¥717.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G883426-10mg |
GSK2578215A |
1285515-21-0 | ≥99% | 10mg |
¥607.50 | 2022-01-13 |
GSK2578215A 関連文献
-
1. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitorsAnmol Gulati,Charles S. Yeung,Blair Lapointe,Solomon D. Kattar,Hakan Gunaydin,Jack D. Scott,Kaleen K. Childers,Joey L. Methot,Vladimir Simov,Ravi Kurukulasuriya,Barbara Pio,Greg J. Morriello,Ping Liu,Haiqun Tang,Santhosh Neelamkavil,Harold B. Wood,Vanessa L. Rada,Michael J. Ardolino,Xin Cindy Yan,Rachel Palte,Karin Otte,Robert Faltus,Janice Woodhouse,Laxminarayan G. Hegde,Paul Ciaccio,Ellen C. Minnihan,Erin F. DiMauro,Matthew J. Fell,Peter H. Fuller,J. Michael Ellis RSC Med. Chem. 2021 12 1164
1285515-21-0 (GSK2578215A) 関連製品
- 2309732-13-4(1-{4-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonylpiperidin-1-yl}ethan-1-one)
- 2002082-93-9(4,4-difluoro-1-phenylcyclohexan-1-ol)
- 2137518-71-7(Sodium 5-chloro-4-acetamido-2-methoxybenzene-1-sulfinate)
- 2172221-29-1(1-(4-hydroxyoxepan-4-yl)propan-2-one)
- 1261445-93-5(2,6-Bis(3-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine)
- 1146299-40-2(4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid)
- 2034609-86-2(5-(3-fluoro-4-methylbenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane)
- 7091-44-3(Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester)
- 2229089-56-7(2,2-difluoro-1-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine)
- 1896922-26-1(1-(2,4,5-trifluorophenyl)cyclopropan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1285515-21-0)GSK2578215A

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):194.0/316.0/840.0